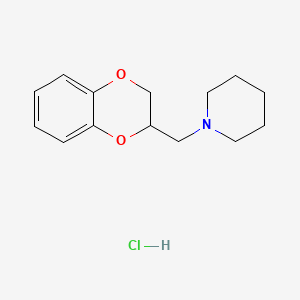

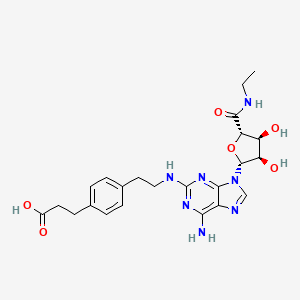

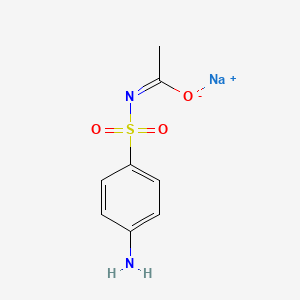

![molecular formula C23H25N5O3 B1663671 3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione CAS No. 133399-65-2](/img/structure/B1663671.png)

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Alpha 1 Adrenoceptor Ligands

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione has been identified as a potent alpha 1 adrenoceptor ligand. It showed high affinity for alpha 1 adrenoceptors in vitro, significantly displacing [3H]prazosin from rat cortical membranes. This compound, due to its high selectivity, has potential applications in studying and targeting alpha 1 adrenoceptors in various therapeutic contexts (Russo et al., 1991).

Ligands for α1-and 5HT1A-receptors

This compound also shows promising applications as a ligand for α1-and 5HT1A-receptors. It displayed high affinities for both receptor types in radioligand receptor binding assays. This dual affinity indicates its utility in research involving both adrenoceptor and serotonin receptor pathways (Romeo et al., 1993).

Cloned α1-adrenoceptor Subtypes

The compound has also been tested for its affinity towards cloned α1A, α1B, and α1D adrenergic receptors subtypes. It demonstrated good selectivity for the α1D-adrenoceptor subtype, suggesting its potential in more targeted adrenergic receptor research (Romeo et al., 2001).

Cardiotropic Activities

This compound and its derivatives have been explored for their cardiotropic activities. Studies indicate significant antiarrhythmic activity in animal models, presenting a potential avenue for developing new cardiac therapeutics (Mokrov et al., 2019).

Selective Antagonist for Alpha 1D-adrenoceptors

The compound has been identified as a selective antagonist for the alpha 1D-adrenoceptor subtype. This specificity is valuable for studying cardiovascular and central nervous system disorders where alpha 1D-adrenoceptor plays a crucial role (Goetz et al., 1995).

Fluorescent Ligands for 5-HT1A Receptors

Derivatives of this compound have been synthesized as fluorescent ligands for human 5-HT1A receptors, which can be used in fluorescence microscopy to visualize 5-HT1A receptors overexpressed in cells. This application is significant in studying receptor distribution and functioning in various biological systems (Lacivita et al., 2009).

Antihypertensive Agents

Certain derivatives have shown potent oral antihypertensive effects in animal models, suggesting their potential as antihypertensive agents. This could pave the way for new treatments for hypertension (Russell et al., 1988).

Eigenschaften

IUPAC Name |

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-31-19-9-5-4-8-18(19)27-13-10-26(11-14-27)12-15-28-22(29)21-20(25-23(28)30)16-6-2-3-7-17(16)24-21/h2-9,24H,10-15H2,1H3,(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQASGOHUMGAWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(C5=CC=CC=C5N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dihydropyrimido[5,4-b]indole-2,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

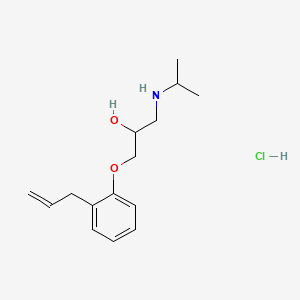

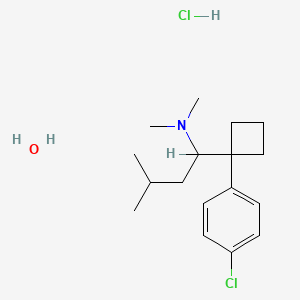

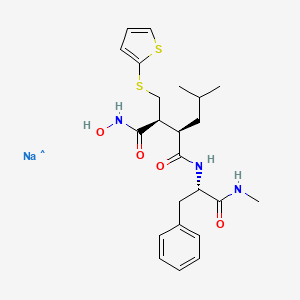

![(6S)-1-[4-(dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1663605.png)

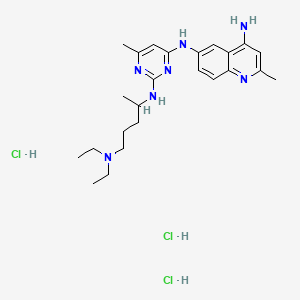

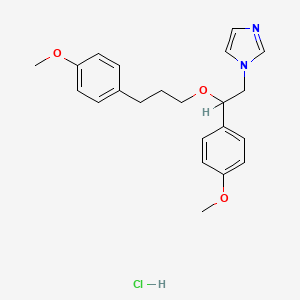

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)